N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide
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Overview
Description
N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide is a complex organic compound that features a cyclopropane ring, a nitrophenyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the nitrophenyl group through nitration reactions. The cyclopropane ring is then introduced via cyclopropanation reactions. The final step involves the formation of the carboxamide group through amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-fibrotic and anti-tubercular properties
Medicine: Explored for its potential as a therapeutic agent in treating various diseases
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The pyridine moiety can also participate in binding interactions with proteins and nucleic acids, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar structure and are used in medicinal chemistry.
Uniqueness
N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and unique steric properties to the molecule. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
CAS No. |
833456-32-9 |
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Molecular Formula |
C16H15N3O3 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-[[6-(3-nitrophenyl)pyridin-2-yl]methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H15N3O3/c20-16(11-7-8-11)17-10-13-4-2-6-15(18-13)12-3-1-5-14(9-12)19(21)22/h1-6,9,11H,7-8,10H2,(H,17,20) |
InChI Key |
VPUICVCRLPCTJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCC2=NC(=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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